molecular formula C8H8BrClN2 B1444257 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine CAS No. 1523812-11-4

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine

Cat. No.: B1444257
CAS No.: 1523812-11-4
M. Wt: 247.52 g/mol
InChI Key: JKWNULKFDXPCMP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine: is a heterocyclic organic compound with the molecular formula C8H8BrClN2 . This compound is part of the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of bromine, chlorine, cyclopropyl, and methyl groups makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-bromo-2-methylpyrimidine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms in 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be subjected to oxidation reactions using agents like potassium permanganate or reduction reactions using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form various substituted pyrimidines.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation Products: Corresponding pyrimidine N-oxides.

    Reduction Products: Dehalogenated pyrimidines.

    Coupling Products: Biaryl pyrimidines.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties .

Industry: The compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of compounds with specific properties, such as improved stability or reactivity .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death. In anticancer research, it may interfere with DNA replication or repair mechanisms, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyrimidine
  • 6-Bromo-4-chloro-2-methylquinoline
  • 4-Chloro-5-bromo-2-methylpyrimidine

Comparison: Compared to its analogs, 5-Bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

5-bromo-4-chloro-2-cyclopropyl-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClN2/c1-4-6(9)7(10)12-8(11-4)5-2-3-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWNULKFDXPCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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